Cas no 919012-07-0 (1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,7,8-trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
- 1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- Inchi: 1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(2)14(3)26(17)20)15(4)16-10-8-7-9-11-16/h7-11,15H,6,12H2,1-5H3
- InChI Key: AGKUUPKUCAQXFO-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])[H])=O)N=C1N2C(C([H])([H])[H])=C(C([H])([H])[H])N1C([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3234-0779-20μmol |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 20μmol |
$79.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-25mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 25mg |
$109.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-30mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 30mg |
$119.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-20mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 20mg |
$99.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-40mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 40mg |
$140.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-10μmol |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 10μmol |
$69.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-1mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 1mg |
$54.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-5mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 5mg |
$69.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-2μmol |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 2μmol |
$57.0 | 2023-08-01 | |
Life Chemicals | F3234-0779-4mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
919012-07-0 | 90%+ | 4mg |
$66.0 | 2023-08-01 |
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on 1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to 1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 919012-07-0)
1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the imidazopyrimidine class of scaffolds, which are known for their diverse pharmacological properties and have been extensively explored in the development of drugs targeting various diseases. The CAS number 919012-07-0 uniquely identifies this molecule in scientific literature and databases, facilitating its study and commercialization.
The molecular structure of 1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is characterized by a fused imidazole and pyrimidine ring system. The presence of multiple alkyl substituents at positions 1, 6, 7, and 8 contributes to the compound's lipophilicity and may influence its interaction with biological targets. Specifically, the trimethyl groups at positions 1 and 6 enhance the stability of the heterocyclic core while the propyl group at position 3 introduces a longer hydrocarbon chain that can affect solubility and metabolic pathways. The (1-phenylethyl) moiety at position 8 adds a phenyl ring that is often associated with enhanced binding affinity in drug-like molecules.
In recent years, there has been a growing interest in imidazopyrimidine derivatives due to their potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique structural features of 1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione make it a promising candidate for further investigation in this area. Studies have suggested that compounds with similar scaffolds can modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurodegeneration. The (1-phenylethyl) group in particular has been shown to enhance binding to certain protein targets by increasing hydrophobic interactions.
Furthermore,the compound's propyl substituent at position 3 may play a role in modulating its pharmacokinetic properties. Alkyl chains of varying lengths can significantly influence absorption rates,distribution,metabolism,and excretion (ADME) profiles,which are critical factors in drug development. Preliminary computational studies have indicated that the trimethyl groups at positions 1 and 6 contribute to a more rigid conformation,which could improve binding affinity to biological targets. This structural rigidity may also enhance the compound's stability under various conditions,making it a suitable candidate for further pharmacological testing.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like 1,6,7-trimethyl-8-(1 phenylethyl)-3-propyl-l H,2 H,3 H,4 H,8 H-imidazo l ,2 -g purine -2 ,4 -dione (CAS No.919012 -07 -0). Modern synthetic routes often involve multi-step reactions that introduce specific functional groups with high precision. For instance,the introduction of the (l phenylethyl) group can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings. These methods allow for the installation of aryl groups with high selectivity and yield. Similarly,the propyl substituent can be incorporated via nucleophilic substitution reactions or through alkylation strategies. Such synthetic approaches have made it feasible to produce complex molecules like this one on an industrial scale.
The pharmacological potential of l ,6 ,7-trimethyl-l O-(l phenylethyl)-3-propy l-l H ,2 H ,3 H ,4 H ,8 H-imidazo l ,2 -g purine -Z ,4 -dione (CAS No.919012 -07 -0) has been explored in several recent studies. One notable area of research focuses on its effects on enzyme inhibition. Specifically,compounds with similar imidazopyrimidine scaffolds have shown promise in inhibiting enzymes involved in inflammation and oxidative stress. These pathways are implicated in various chronic diseases,including cardiovascular disorders and cancer. Preliminary data suggest that the (l phenylethyl) group may enhance inhibitory activity by optimizing interactions with the enzyme active site. Further studies are needed to confirm these findings and determine optimal dosing regimens.
Another line of investigation has examined the compound's ability to modulate receptor activity. Receptors such as G protein-coupled receptors (GPCRs) play a crucial role in signal transduction within cells. By binding to these receptors,drugs can alter cellular responses to external stimuli. The unique structural features of l ,6 ,7-trimethyl-l O-(l phenylethyl)-3-propy l-l H ,2 H ,3 H ,4 H ,8 H-imidazo l ,2 -g purine -Z ,4 -dione (CAS No.919012 -07 -0) make it a candidate for targeting specific GPCRs involved in neurological disorders or metabolic diseases. For example,the presence of both hydrophobic and polar regions in its structure could allow it to interact effectively with membrane-bound receptors while maintaining adequate solubility for systemic administration.
The synthesis and characterization of this compound also highlight advancements in analytical techniques used for studying complex molecules. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for confirming molecular structure and purity levels. Additionally,x-ray crystallography has been used to determine the three-dimensional conformation of this compound when bound to biological targets. These structural insights help researchers understand how the molecule exerts its effects at a molecular level and guide further optimization efforts.
In conclusion,“l ,6 ,7-trimethyl-l O-(l phenylethyl)-3-propy l-l H ,2 H ,3 H ,4 H ,8 H-imidazo l ,2 -g purine -Z ,4 -dione (CAS No .919012 -07 -0)” represents an exciting development in pharmaceutical chemistry due to its unique structural features and potential biological activities . Its synthesis demonstrates modern advances in organic synthesis , while preliminary studies suggest promising applications i n treating neurological disor ders an d other diseases . Further research i s warranted t o fully elucidate i ts pharmacological profile an d explore i ts therapeutic potential . As our understanding o f complex molecular interactions grows , compounds like thi s one hold great promise f or future medical breakthroughs . p >
919012-07-0 (1,6,7-trimethyl-8-(1-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 1565844-28-1(2-{6-ethylthieno2,3-dpyrimidin-4-yl}acetic acid)
- 40787-48-2(1,4-Dibromo-2,5-diethylbenzene)
- 2549020-75-7(N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine)
- 953915-19-0(3-phenyl-N-3-(2-phenylmorpholin-4-yl)propylpropanamide)
- 1824503-33-4(4-(3-Aminobutyl)-3-methoxyphenol)
- 1214351-44-6(Ethyl 2-(trifluoromethyl)isonicotinate)
- 1396812-28-4(3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide)
- 2680676-31-5(2-(2-methoxyphenyl)methyl-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 2171596-17-9(4-{2-(but-3-en-1-yloxy)ethylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2680832-69-1(benzyl N-(1-bromocyclobutyl)methylcarbamate)



